2-(2-Aminoethyl)pyrimidin-4-OL
Description
2-(2-Aminoethyl)pyrimidin-4-OL is a pyrimidine derivative featuring a pyrimidine core substituted with an aminoethyl group at position 2 and a hydroxyl group at position 2. Its structure enables hydrogen bonding and coordination chemistry, making it suitable for designing bioactive molecules or functional polymers.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminoethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-3-1-5-8-4-2-6(10)9-5/h2,4H,1,3,7H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIZOZZULKSQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)pyrimidin-4-OL typically involves the reaction of pyrimidine derivatives with ethylenediamine. One common method includes the cyclization of ethylenediamine with a pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-Aminoethyl)pyrimidin-4-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Aminoethyl vs. Hydroxyethyl Groups: The aminoethyl group in this compound provides stronger basicity and nucleophilicity compared to the hydroxyethyl group in AMINE-OL, influencing interactions in polymer matrices or biological targets .
- Morpholino vs. Aminoethyl Groups: 2-Morpholinopyrimidin-4-ol’s morpholino substituent introduces steric bulk and enhances solubility in polar solvents, contrasting with the linear aminoethyl group in the target compound .
Research Findings and Implications
- Synthetic Challenges: Derivatives like AMINE-OL are synthesized via reflux with triethylamine, suggesting similar routes for this compound, though yield optimization may differ due to aminoethyl group sensitivity .
- Pharmacological Potential: The aminoethyl group’s flexibility could improve binding kinetics in drug candidates compared to rigid analogs like 2-Morpholinopyrimidin-4-ol .
- Market Trends: 2-Amino-4-methylpyrimidine dominates commercial markets, while advanced derivatives like this compound require cost-effective synthesis to scale .
Biological Activity
2-(2-Aminoethyl)pyrimidin-4-OL is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines, as a class, are known for their significant roles in pharmacology, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound this compound features a pyrimidine ring substituted with an aminoethyl group and a hydroxyl group at the 4-position. This unique structure is pivotal in its interaction with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, derivatives of pyrimidine have shown significant inhibition of COX-2 activity, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Antimicrobial Properties
Pyrimidine derivatives have been documented to exhibit antimicrobial activities against various pathogens. A study indicated that certain substituted pyrimidines demonstrated effective inhibition against bacteria such as E. coli and S. aureus, suggesting that this compound may possess similar properties . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Effects
The antitumor activity of pyrimidine derivatives has also been a focus of research. Compounds structurally related to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro. For example, studies on related pyrimidine compounds revealed their ability to arrest the cell cycle at specific phases and inhibit key signaling pathways involved in tumor proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can significantly influence their pharmacological profiles. For instance, the presence of electron-donating groups has been associated with enhanced anti-inflammatory activity, while specific substitutions can improve antimicrobial potency .
Case Study 1: Anti-inflammatory Evaluation
A study conducted on a series of pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant reduction in inflammatory markers in animal models. The evaluation included carrageenan-induced paw edema assays, where these compounds showed a marked decrease in swelling compared to control groups .
| Compound | COX-2 Inhibition IC50 (µM) | Inflammatory Response Reduction (%) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | - |
Case Study 2: Antimicrobial Activity
In vitro studies assessing the antimicrobial effects of pyrimidine derivatives revealed that those with structural similarities to this compound were effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
| C. albicans | TBD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Aminoethyl)pyrimidin-4-OL, and how can reaction conditions be optimized?
- Methodology : The synthesis of pyrimidine derivatives often involves functional group introduction via nucleophilic substitution or condensation reactions. For example, thiophosgene-mediated reactions followed by deprotection steps (as seen in analogous compounds) can be adapted . Optimization includes adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents. Purification via recrystallization or chromatography ensures high yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirms structural integrity, including aminoethyl and hydroxyl group positions (¹H and ¹³C NMR).
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., ESI-MS or HRMS).
- HPLC : Assesses purity using reference standards (e.g., impurity profiling ).
- X-ray Crystallography (if applicable): Resolves 3D conformation, as demonstrated in ligand-bound complexes .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodology :
- Solubility Screening : Test in polar (water, DMSO) and non-polar solvents (hexane) via turbidity measurements.
- Stability Studies : Monitor degradation under varying pH (2–12), temperature (4–37°C), and light exposure using HPLC or UV-Vis spectroscopy.
- Storage Recommendations : Follow safety guidelines for hygroscopic or light-sensitive compounds, such as inert atmosphere storage .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodology :
- Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at the pyrimidine ring or aminoethyl chain.
- Biological Assays : Test against target enzymes (e.g., kinases) or cell lines using dose-response curves and IC₅₀ calculations.
- Data Correlation : Use computational tools (e.g., molecular docking) to link structural features with activity trends .
Q. What computational strategies predict the reactivity and interaction mechanisms of this compound in biochemical pathways?
- Methodology :
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Model binding interactions with proteins (e.g., kinase domains) using PDB structural data .
- QSAR Models : Corrogate electronic descriptors (e.g., logP, polar surface area) with experimental activity data .
Q. How can contradictions in biological activity data between independent studies be resolved?
- Methodology :
- Assay Standardization : Validate protocols using positive/negative controls (e.g., reference inhibitors ).
- Cross-Validation : Replicate experiments under identical conditions (pH, temperature, cell passage number).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What are best practices for impurity profiling and quantification in this compound synthesis?
- Methodology :
- Chromatographic Separation : Use HPLC/UV or LC-MS with gradient elution to resolve impurities.
- Reference Standards : Compare retention times and spectra against certified impurities (e.g., pyridin-2-ol derivatives ).
- Limit Tests : Establish thresholds per ICH guidelines (e.g., ≤0.1% for unknown impurities).
Q. How should researchers evaluate discrepancies between in vitro and in vivo activity of this compound?
- Methodology :
- Pharmacokinetic Studies : Measure bioavailability, half-life, and metabolite formation in animal models.
- Tissue Distribution : Use radiolabeled compounds or imaging techniques (e.g., PET) to track localization.
- Toxicity Screening : Assess hepatotoxicity and renal clearance to explain reduced in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
